2-(Di-t-butylphosphino)ethylamine, 97%, (10% in THF)
Overview
Description
2-(Di-t-butylphosphino)ethylamine is a chemical compound with the empirical formula C10H24NP . It is sold under license from Kanata Chemical Technologies Inc. for research purposes only .
Synthesis Analysis
This compound is available as a 10 wt. % solution in Tetrahydrofuran (THF) . The synthesis of this compound is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular weight of 2-(Di-t-butylphosphino)ethylamine is 189.28 . The SMILES string representation of its structure isCC(C)(C)P(CCN)C(C)(C)C
. Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.420 and a density of 0.879 g/mL at 25 °C .Scientific Research Applications
Catalysis and Chemical Synthesis 2-(Di-t-butylphosphino)ethylamine and its derivatives are primarily utilized in catalytic processes and chemical synthesis. For instance, its application in the hydroformylation of 1-hexene, utilizing a rhodium-based catalyst system, demonstrated its utility in producing aldehydes, showcasing its importance in the synthesis of industrial chemicals (Higham et al., 2004). Additionally, water-soluble derivatives of di-tert-butylphosphino)ethylamine have been developed for cross-coupling reactions in aqueous solvents, underlining its versatility and efficiency in organic synthesis (DeVasher et al., 2005).
Pharmaceutical Research and Development While direct applications in pharmaceutical research are not highlighted due to the exclusion criteria, derivatives of 2-(Di-t-butylphosphino)ethylamine, such as gold(I) complexes, have been synthesized and evaluated for anticancer activity. These studies underscore the compound's role in developing potential therapeutic agents (Sulaiman et al., 2016).
Material Science and Surface Chemistry The compound and its derivatives find applications in material science, particularly in the development of new materials and coatings with specific properties. An example includes the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives in THF solution, investigating their corrosion inhibition efficiency for mild steel. This showcases the potential of 2-(Di-t-butylphosphino)ethylamine derivatives in protective coatings and materials science (Djenane et al., 2019).
Safety and Hazards
2-(Di-t-butylphosphino)ethylamine is classified as a highly flammable liquid and vapor that catches fire spontaneously if exposed to air . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It may also form explosive peroxides .
properties
IUPAC Name |
2-ditert-butylphosphanylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDGRVHIUYIMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCN)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727110 | |
Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(DI-T-Butylphosphino)ethylamine | |
CAS RN |
1053658-84-6 | |
Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1053658-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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